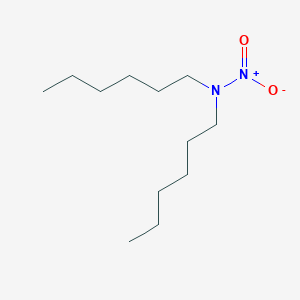

2,2-Dihexyl-1-oxohydrazine 1-oxide

Description

2,2-Dihexyl-1-oxohydrazine 1-oxide is a hydrazine derivative characterized by two hexyl substituents at the 2-position and an oxygen atom at the 1-position (N-oxide group). Hydrazine oxides are typically synthesized via oxidation reactions (e.g., using peroxides or SeO₂) or condensation with carbonyl compounds . The dihexyl chains likely enhance lipophilicity, influencing solubility and reactivity compared to simpler hydrazine derivatives.

Properties

CAS No. |

21983-64-2 |

|---|---|

Molecular Formula |

C12H26N2O2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

N,N-dihexylnitramide |

InChI |

InChI=1S/C12H26N2O2/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

PMOALVGAFMXIGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCCCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrodihexylamine typically involves the nitration of dihexylamine. This process can be carried out using nitric acid (HNO3) as the nitrating agent under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of N-Nitrodihexylamine may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Nitrodihexylamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso compounds.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the nitro group under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted nitro compounds.

Scientific Research Applications

Chemistry: N-Nitrodihexylamine is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, N-Nitrodihexylamine is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the effects of nitrosamines on biological systems.

Medicine: Research into the medicinal applications of N-Nitrodihexylamine includes its potential use in cancer therapy. Its ability to alkylate DNA makes it a candidate for antitumor research.

Industry: N-Nitrodihexylamine finds applications in the production of rubber and plastics, where it acts as a stabilizer and curing agent. Its role in the synthesis of other industrial chemicals is also significant.

Mechanism of Action

The mechanism of action of N-Nitrodihexylamine involves its ability to undergo metabolic activation. This process typically involves the formation of reactive intermediates, such as nitroso compounds, which can interact with cellular components. The primary molecular targets include DNA, where the compound can induce mutations and potentially lead to carcinogenesis. The pathways involved in its activation often include cytochrome P450 enzymes, which facilitate the conversion of N-Nitrodihexylamine to its active forms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Aromaticity and Stability :

- Adenine 1-oxide nucleotides exhibit reduced aromaticity due to N-oxide formation, altering their electronic structure and stability .

- Benzofurazan 1-oxide shows dynamic tautomerism, with NMR data revealing two distinct resonances at low temperatures, indicating structural asymmetry .

- Inference for 2,2-Dihexyl-1-oxohydrazine 1-oxide: The N-oxide group may reduce resonance stabilization, while hexyl chains could stabilize the compound via hydrophobic interactions.

Solubility :

Reactivity and Enzymatic Interactions

- Inference for 2,2-Dihexyl-1-oxohydrazine 1-oxide: Bulky hexyl groups may hinder binding to active sites, reducing enzymatic recognition compared to smaller analogs.

Photochemical Behavior :

Key Research Findings and Implications

- Biological Activity : Hydrazine oxides with bulky substituents (e.g., hexyl groups) may exhibit reduced allosteric effector activity compared to natural nucleotides due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.